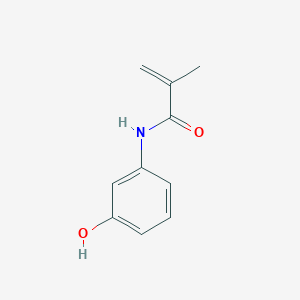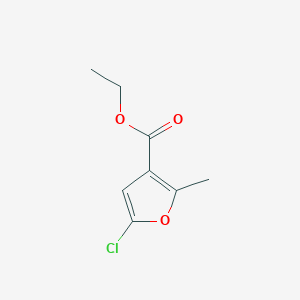
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium
概要
説明
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium is a chemical compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluoroethoxy group, along with an N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium typically involves the reaction of 2-methyl-5-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The N-oxide functional group is introduced through oxidation using reagents such as hydrogen peroxide or peracids .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
化学反応の分析
Types of Reactions: 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives
科学的研究の応用
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly proton pump inhibitors like lansoprazole
Biological Studies: The compound is studied for its potential anticancer properties, with research indicating its ability to inhibit the proliferation of certain cancer cell lines.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
類似化合物との比較
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide
- Lansoprazole
Comparison: Compared to similar compounds, 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This gives it distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts .
特性
CAS番号 |
953780-28-4 |
|---|---|
分子式 |
C8H8F3NO2 |
分子量 |
207.15 g/mol |
IUPAC名 |
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium |
InChI |
InChI=1S/C8H8F3NO2/c1-6-2-3-7(4-12(6)13)14-5-8(9,10)11/h2-4H,5H2,1H3 |
InChIキー |
AJFDFFQAZHCRPP-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C=C(C=C1)OCC(F)(F)F)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Diethylamino)but-2-YN-1-YL]pyrrolidin-2-one](/img/structure/B8581760.png)







![Tricyclo[5.3.1.03,8]undec-2-ene](/img/structure/B8581809.png)




